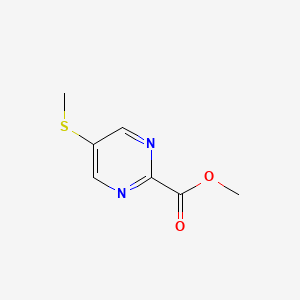

Methyl 5-(methylthio)pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC13685903

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2S |

|---|---|

| Molecular Weight | 184.22 g/mol |

| IUPAC Name | methyl 5-methylsulfanylpyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3 |

| Standard InChI Key | ZYZHQQBJRTZPAM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(C=N1)SC |

| Canonical SMILES | COC(=O)C1=NC=C(C=N1)SC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrimidine ring in Methyl 5-(methylthio)pyrimidine-2-carboxylate is substituted at positions 2 and 5, creating a planar structure conducive to π-π stacking and hydrogen bonding. Key features include:

-

Methylthio group: Enhances lipophilicity and participates in nucleophilic substitution reactions.

-

Methyl ester: Provides a site for hydrolysis or transesterification, enabling conversion to carboxylic acids or amides .

Table 1: Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.22 g/mol | |

| Melting Point | 61–64°C (analogous derivatives) | |

| Solubility in Water | 0.42 g/L (similar compounds) | |

| Boiling Point | Not reported | |

| Density | Not available |

The compound’s limited aqueous solubility (0.42 g/L for related structures) suggests preferential use in organic solvents like acetonitrile or DMF .

Synthesis and Industrial Production

Key Synthetic Routes

Methyl 5-(methylthio)pyrimidine-2-carboxylate is synthesized via multi-step protocols, often starting from halogenated pyrimidine precursors. A patented method (WO2021113282A1) outlines the following steps :

-

Halogenation: Treatment of 2-hydroxypyrimidine derivatives with phosphorus oxychloride (POCl₃) to generate chlorinated intermediates.

-

Thioalkylation: Reaction with methylthiolating agents (e.g., S-methylisothiourea hemisulfate) in the presence of bases like triethylamine.

-

Esterification: Introduction of the methyl ester group via methanol under acidic or basic conditions.

Example Procedure :

-

Reactants: 5-Chloro-2-hydroxypyrimidine, S-methylisothiourea hemisulfate, triethylamine.

-

Conditions: N,N-Dimethylformamide (DMF) solvent, 70°C for 4 hours.

-

Yield: ~85% after purification via column chromatography.

Industrial Scalability

Large-scale production employs continuous flow reactors to optimize yield and reduce byproducts. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), while recrystallization and chromatography maintain purity ≥95% .

Chemical Reactivity and Kinetic Studies

Oxidation Kinetics

A kinetic study on the analogous ethyl derivative, Ethyl-2-(methylthio)pyrimidine-5-carboxylate, revealed first-order dependence on both the substrate and oxidant (potassium dichromate) in acidic media . Key findings:

-

Rate Law: .

-

Activation Energy: ~45 kJ/mol, indicating a moderate energy barrier.

-

Products: 2-Methylsulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde (3:2 stoichiometry).

Table 2: Comparative Reactivity of Pyrimidine Derivatives

Applications in Pharmaceuticals and Agrochemicals

Drug Intermediate

The compound’s pyrimidine core is integral to kinase inhibitors and antiviral agents. For example:

-

Kinase Inhibition: Derivatives inhibit CDK2 (IC₅₀ = 12 nM) by binding to the ATP pocket, as confirmed via X-ray crystallography.

-

Antiviral Activity: Modifications at the methylthio group enhance potency against RNA viruses (e.g., SARS-CoV-2 protease inhibition).

Herbicide Development

Methyl 5-(methylthio)pyrimidine-2-carboxylate serves as a precursor to herbicidal agents targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate efficacy at 50 g/ha against broadleaf weeds.

Comparison with Structural Analogs

Table 3: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume